N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by:
- A 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl moiety, which may confer rigidity and improve receptor binding.
- A 4-(trifluoromethyl)phenyl group, contributing to lipophilicity and metabolic stability.
Structurally, it belongs to a class of oxamide derivatives with demonstrated activity against parasitic enzymes, such as falcipain in malaria (inferred from analogs in ).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O2/c1-29(2)20(16-6-11-19-15(13-16)5-4-12-30(19)3)14-27-21(31)22(32)28-18-9-7-17(8-10-18)23(24,25)26/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYACXBHTQQGOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline intermediate, followed by the introduction of the dimethylamino group and the trifluoromethyl-substituted phenyl group. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Structural Characteristics
The compound features several key structural components:
- Tetrahydroquinoline moiety : Integral for biological activity.
- Dimethylamino group : Enhances solubility and reactivity.
- Trifluoromethylphenyl group : May influence binding affinity and stability.
The molecular formula reflects the compound's complexity and potential for diverse interactions in biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can effectively inhibit the growth of various bacterial strains, including resistant strains. The dimethylamino group is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Potential
The tetrahydroquinoline structure has been linked to anticancer activities. Compounds with this moiety have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival. For example, analogs of this compound have shown efficacy against breast cancer cell lines by inhibiting key enzymes involved in tumor progression.
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems has led to investigations into its potential as a neuroprotective agent. Studies suggest that compounds with similar structures can modulate serotonin and dopamine receptors, which may be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's.
Synthesis and Catalysis
The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step reactions. Key synthetic routes include:
- Formation of the tetrahydroquinoline moiety through hydrogenation of quinoline derivatives.
- Alkylation with dimethylamine to introduce the dimethylamino group.
- Nucleophilic substitution to attach the trifluoromethylphenyl group.
These synthetic pathways are optimized for high yield and purity, making them suitable for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored a series of tetrahydroquinoline derivatives, including variations of this compound. The results indicated that specific modifications led to enhanced activity against Staphylococcus aureus, showcasing the potential for developing new antibiotics based on this scaffold .
Case Study 2: Anticancer Activity
Research published in Cancer Research examined the effects of tetrahydroquinoline derivatives on breast cancer cell lines. The findings revealed that certain derivatives induced significant apoptosis through caspase activation pathways. This highlights the therapeutic potential of compounds like this compound in oncology .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Pharmacological Targets
The table below compares the target compound with three ethanediamide derivatives:
Key Observations:
Substituent Effects : The trifluoromethyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl () or methoxy groups in analogs, which may enhance membrane permeability but risk off-target binding.
Chirality and Toxicity Considerations
- Enantiomeric Activity: While explicit data on the target compound’s chirality is unavailable, its dimethylamino and tetrahydroquinolin groups suggest possible chiral centers. Enantiomers of similar compounds (e.g., fluoxetine) exhibit stark differences in toxicity (e.g., S-form 9.4× more toxic than R-form).
- Synthesis Implications : Racemic mixtures (common in pharmaceuticals) may require resolution to avoid toxicity risks, as seen in fluoxetine.
Biological Activity
N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating a high degree of complexity with multiple functional groups that contribute to its biological interactions. The structural elements include:
- Tetrahydroquinoline moiety : A bicyclic structure that may enhance binding affinity to biological targets.
- Dimethylamino group : Known for its role in modulating receptor activity.
- Trifluoromethyl phenyl group : Potentially increases lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Key mechanisms include:
- Receptor Binding : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target receptors, while the tetrahydroquinoline moiety may engage in π-π stacking interactions, enhancing binding affinity .
- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in signal transduction pathways, which can lead to altered cellular responses .
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against prostate cancer cells (LNCaP and 22RV1), with concentrations as low as 10 μM leading to significant reductions in cell viability .
- Mechanistic Insights : The interaction with prostate-specific membrane antigen (PSMA) has been identified as a critical pathway through which the compound exerts its anticancer effects .
Neuropharmacological Effects
The tetrahydroquinoline structure has been associated with neuropharmacological activities, particularly related to opioid receptor modulation:
- Opioid Receptor Interaction : Variants of this compound have shown promise as μ-opioid receptor agonists and δ-opioid receptor antagonists, suggesting potential applications in pain management .
Case Studies
- Prostate Cancer Study : A study conducted on the efficacy of this compound in targeting PSMA-expressing prostate cancer cells revealed a significant increase in fluorescent signal correlating with PSMA expression levels. This indicates its potential as a targeted therapeutic agent .
- Neuropharmacology Research : Investigations into the structure-activity relationship (SAR) of tetrahydroquinoline derivatives demonstrated that modifications at specific positions could enhance selectivity and potency against opioid receptors .
Data Tables
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions, including condensation and functional group transformations. For example, similar ethanediamide derivatives are synthesized via coupling reactions between amine and carbonyl intermediates. Key steps include:
- Use of activating agents (e.g., DMAP, Ac₂O) to facilitate amide bond formation .
- Purification via column chromatography with solvents like ethyl acetate/hexane mixtures .
- Stereochemical control through temperature modulation (-40°C to -20°C) and catalyst selection (e.g., TMSOTf) .
Q. Which analytical techniques confirm the compound’s structural integrity?
- NMR spectroscopy : For verifying proton and carbon environments (e.g., trifluoromethyl peaks at δ ~110-120 ppm in ¹³C NMR) .
- HPLC : To assess purity (>95% recommended for pharmacological studies).
- Mass spectrometry : Exact mass determination (e.g., ESI-MS for molecular ion validation) .
- Elemental analysis : Confirming C, H, N, and S content within ±0.4% of theoretical values.
Q. How should researchers handle stability issues during storage?
- Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.
- Protect from light due to potential photodegradation of the tetrahydroquinoline moiety .
Advanced Research Questions
Q. How can synthesis yield be optimized using Design of Experiments (DoE)?
Apply flow chemistry principles to systematically vary parameters (e.g., temperature, reagent stoichiometry, catalyst loading). Example workflow:
- Factors : Reaction time (30–120 min), solvent polarity (CH₂Cl₂ vs. THF), and temperature (-20°C to 25°C).
- Response surface modeling : Identify optimal conditions via software like Minitab or JMP.
- Example table of outcomes :
| Temperature (°C) | Solvent | Yield (%) |
|---|---|---|
| -20 | CH₂Cl₂ | 72 |
| 0 | THF | 65 |
| 25 | CH₂Cl₂ | 58 |
| Reference methodologies from flow-chemistry-driven optimization . |
Q. How to resolve contradictions in biological activity data (e.g., IC₅₀ variability)?
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme batches (e.g., falcipain-2 for antimalarial studies) .
- Statistical validation : Perform triplicate experiments with ANOVA to assess significance (p < 0.05).
- Control for solvent effects : DMSO concentrations should not exceed 0.1% to avoid off-target interactions.
Q. What in silico methods predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina to model binding to targets like falcipain-2 (PDB ID: 3BPF). Focus on hydrogen bonding with the ethanediamide group and hydrophobic interactions with the trifluoromethyl moiety .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .
Q. How does modifying the tetrahydroquinoline or trifluoromethyl group affect bioactivity?
- Structure-Activity Relationship (SAR) insights :
- Tetrahydroquinoline substitution : Methyl groups at position 1 enhance metabolic stability by reducing CYP450 oxidation .
- Trifluoromethyl group : Increases lipophilicity (logP ↑ by ~0.5 units) and improves blood-brain barrier penetration in neuroactive analogs .
- Example comparison table :
| Derivative | IC₅₀ (Falcipain-2, nM) | logP |
|---|---|---|
| Parent compound | 45 | 2.8 |
| -CF₃ replaced with -CH₃ | 120 | 2.1 |
| Tetrahydroquinoline N-oxide | 320 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
